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Compound of Interest

Compound Name: SB234551

Cat. No.: B15571856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

pharmacological profile of SB234551, a potent and selective endothelin-A (ETA) receptor

antagonist.

Chemical Structure and Properties
SB234551, with the IUPAC name ((E)-alpha-[[1-butyl-5-[2-[(2-carboxyphenyl)methoxy]-4-

methoxy-phenyl ]-1H-pyrazol-4-yl]methlene]-6-methoxy-1,3-benzodioxole-5-propanoic acid), is

a nonpeptide antagonist of the endothelin system.[1] Its structure and key chemical properties

are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of SB234551
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Property Value Source

IUPAC Name

((E)-alpha-[[1-butyl-5-[2-[(2-

carboxyphenyl)methoxy]-4-

methoxy-phenyl ]-1H-pyrazol-

4-yl]methlene]-6-methoxy-1,3-

benzodioxole-5-propanoic

acid)

[1]

Synonyms SB 234551, SB-234551 [2]

Compound Class Synthetic organic [2]

Molecular Formula C35H34N2O9 Inferred from IUPAC Name

Molecular Weight 626.66 g/mol
Inferred from Molecular

Formula

Hydrogen Bond Acceptors 9 [2] (inferred)

Hydrogen Bond Donors 2 [2]

Rotatable Bonds 14 [2]

Pharmacological Properties
SB234551 is a high-affinity and selective antagonist for the endothelin-A (ETA) receptor, with

significantly lower affinity for the endothelin-B (ETB) receptor.[1] This selectivity allows for the

specific investigation of ETA receptor-mediated pathways.

Table 2: Pharmacological Data for SB234551
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Parameter Receptor Species Value Units Source

Ki ETA
Human

(cloned)
0.13 nM [1]

Ki ETB
Human

(cloned)
500 nM [1]

Kb ETA
Rat (isolated

aorta)
1.9 nM [1]

Kb ETA

Human

(pulmonary

artery)

1.0 nM [1]

Kb ETB

Rabbit

(pulmonary

artery)

555 nM [1]

IC50

ETB (S6c-

mediated

relaxation)

- 7 µM [1]

Pharmacokinetics:

In vivo pharmacokinetic studies in rats have shown that SB234551 is orally bioavailable.[1]

Table 3: Pharmacokinetic Parameters of SB234551 in Rats

Parameter Value Units Source

Bioavailability (Oral) 30 % [1]

Plasma Half-life 125 min [1]

Systemic Clearance 25.0 ml/min/kg [1]

Mechanism of Action and Signaling Pathway
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Endothelins are potent vasoconstrictor peptides that mediate their effects through two G

protein-coupled receptors, ETA and ETB.[3][4] The ETA receptor is primarily located on

vascular smooth muscle cells and mediates vasoconstriction.[5] The ETB receptor is found on

endothelial cells, where it can mediate vasodilation, and also on smooth muscle cells, where it

can contribute to vasoconstriction.[3][5]

SB234551 acts as a competitive antagonist at the ETA receptor, blocking the binding of

endothelin-1 (ET-1) and thereby inhibiting its downstream signaling pathways that lead to

vasoconstriction.[1]

Endothelin Signaling Pathway and the Action of SB234551:
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Caption: Endothelin-1 signaling and the inhibitory action of SB234551.

Experimental Protocols
Detailed experimental methodologies for the characterization of SB234551 have been

described in the scientific literature. Below are summaries of key experimental approaches.

Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of SB234551 for human cloned ETA and ETB

receptors.

Methodology:

Receptor Source: Membranes from cells expressing human cloned ETA or ETB receptors.

Radioligand: [125I]-endothelin-1.

Procedure: A competitive binding assay is performed where a constant concentration of the

radioligand is incubated with the receptor-containing membranes in the presence of

increasing concentrations of SB234551.

Detection: The amount of bound radioactivity is measured.

Analysis: The concentration of SB234551 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using

the Cheng-Prusoff equation.[1]

In Vitro Functional Assays (Isolated Tissue
Preparations)
Objective: To assess the functional antagonist activity (Kb) of SB234551 at ETA and ETB

receptors in isolated blood vessels.

Methodology:

Tissues: Isolated rat aorta and human pulmonary artery (for ETA), and isolated rabbit

pulmonary artery (for ETB).

Procedure: Tissues are mounted in organ baths and concentration-response curves to an

agonist (endothelin-1 for ETA, sarafotoxin S6c for ETB) are generated in the absence and

presence of increasing concentrations of SB234551.

Measurement: The contractile or relaxant responses of the tissues are measured.
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Analysis: The rightward shift in the agonist concentration-response curve caused by

SB234551 is used to calculate the Kb value, which represents the dissociation constant of

the antagonist.[1]

In Vivo Pharmacological Studies
Objective: To evaluate the in vivo efficacy of SB234551 as an ETA receptor antagonist.

Methodology:

Animal Models: Conscious rats and dogs.[1][6][7]

Procedure:

Rat Model: The pressor response to an intravenous injection of endothelin-1 is measured

before and after intravenous or oral administration of SB234551.[1] In another model, the

cardiovascular responses to endotoxemia (induced by lipopolysaccharide infusion) are

assessed in the presence of SB234551.[6]

Dog Model: The effects of an intravenous infusion of SB234551 on the renal and systemic

hemodynamic responses to endothelin-1 are investigated.[7]

Measurements: Arterial blood pressure, heart rate, and regional blood flow are monitored.

Analysis: The ability of SB234551 to inhibit the physiological effects of endothelin-1 or to

modulate cardiovascular responses in a disease model is quantified.

Experimental Workflow for In Vivo Efficacy Testing in Rats:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15571856?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9694916/
https://www.benchchem.com/product/b15571856?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9694916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1621154/
https://pubmed.ncbi.nlm.nih.gov/9595475/
https://www.benchchem.com/product/b15571856?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9694916/
https://www.benchchem.com/product/b15571856?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1621154/
https://www.benchchem.com/product/b15571856?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9595475/
https://www.benchchem.com/product/b15571856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Workflow for assessing the in vivo efficacy of SB234551.

Conclusion
SB234551 is a valuable pharmacological tool for the investigation of the endothelin system. Its

high affinity and selectivity for the ETA receptor make it a suitable agent for elucidating the

physiological and pathophysiological roles of ETA receptor-mediated signaling. The data
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presented in this guide provide a comprehensive resource for researchers working in

cardiovascular pharmacology, drug discovery, and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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